molecular formula C10H14ClN4O13P3 B1240068 Cirtp CAS No. 55673-61-5

Cirtp

Cat. No.: B1240068
CAS No.: 55673-61-5
M. Wt: 526.61 g/mol
InChI Key: WNBYTJKDDLUPCV-KQYNXXCUSA-N
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Description

Cirtp is a compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. It is known for its stability and versatility, making it a valuable subject of study in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cirtp typically involves a multi-step process that includes the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound. The process is optimized to minimize waste and energy consumption, making it both economically and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions: Cirtp undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides. These reactions are usually conducted in the presence of a catalyst to increase the reaction rate and yield.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions can yield reduced forms with different functional groups.

Scientific Research Applications

Cirtp has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound. Studies have shown that it can interact with biological molecules, making it a candidate for drug development.

    Medicine: Explored for its therapeutic properties. Preliminary research suggests that this compound may have anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Cirtp exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Cirtp is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

    Compound A: Known for its high reactivity but lacks the stability of this compound.

    Compound B: Exhibits similar biological activity but has a different mechanism of action.

    Compound C: Used in industrial applications but is less versatile than this compound.

The uniqueness of this compound lies in its combination of stability, reactivity, and versatility, making it a valuable compound for various applications.

Properties

CAS No.

55673-61-5

Molecular Formula

C10H14ClN4O13P3

Molecular Weight

526.61 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H14ClN4O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

WNBYTJKDDLUPCV-KQYNXXCUSA-N

SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Key on ui other cas no.

55673-61-5

Synonyms

6-chloro-9 beta-D-ribofuranosylpurine-5'-triphosphate
CIRTP

Origin of Product

United States

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